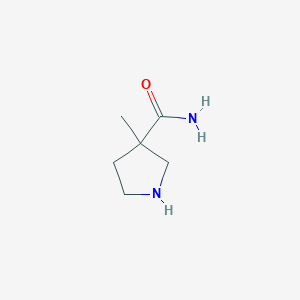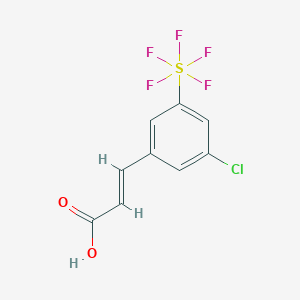
3-Chloro-5-(pentafluorosulfur)cinnamic acid
Overview
Description
3-Chloro-5-(pentafluorosulfur)cinnamic acid is a chemical compound with the molecular formula C9H6ClF5O2S and a molecular weight of 308.66 g/mol . This compound is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a cinnamic acid backbone.
Preparation Methods
The synthesis of 3-Chloro-5-(pentafluorosulfur)cinnamic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chlorocinnamic acid with pentafluorosulfur chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a controlled temperature to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-Chloro-5-(pentafluorosulfur)cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where the chlorine atom or the pentafluorosulfur group is replaced by other functional groups.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)cinnamic acid has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of new pharmaceuticals.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions may result in the modulation of enzymatic activities or the alteration of cellular processes .
Comparison with Similar Compounds
3-Chloro-5-(pentafluorosulfur)cinnamic acid can be compared with other similar compounds, such as:
3-Chlorocinnamic Acid: This compound lacks the pentafluorosulfur group, which may result in different chemical properties and reactivity.
5-(Pentafluorosulfur)cinnamic Acid: This compound lacks the chlorine atom, which may affect its overall chemical behavior and applications.
The presence of both the chlorine atom and the pentafluorosulfur group in this compound makes it unique and potentially more versatile in various scientific applications .
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRQYHWENNZEP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)
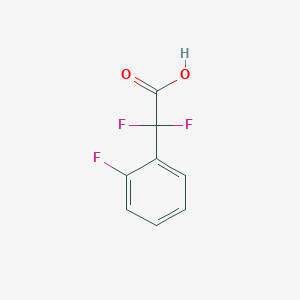
![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)
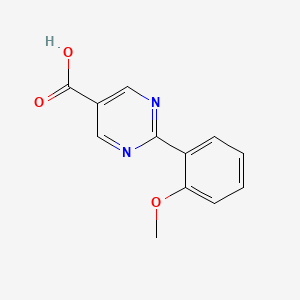
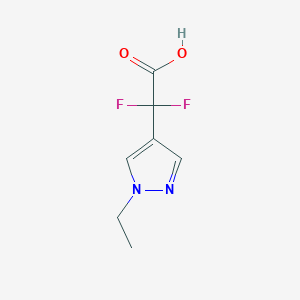
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)
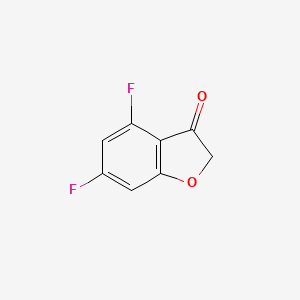
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
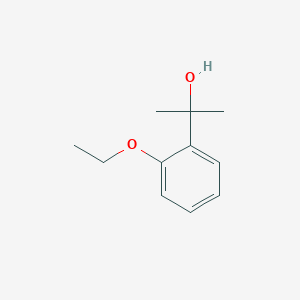
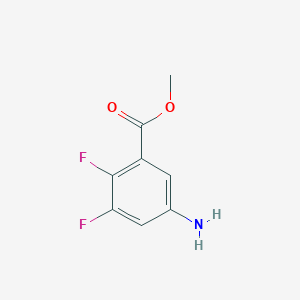
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
